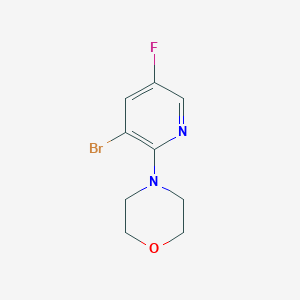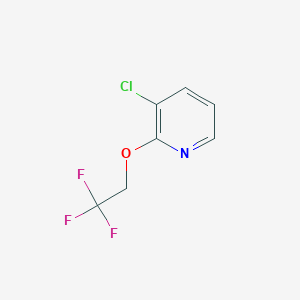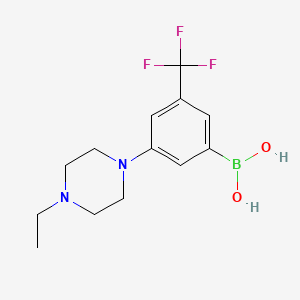
(3-(4-乙基哌嗪-1-基)-5-(三氟甲基)苯基)硼酸
描述
(3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group and an ethylpiperazine moiety
科学研究应用
Chemistry
In chemistry, (3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
The ethylpiperazine moiety is a common feature in many pharmaceuticals, and the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry
In industry, (3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like increased durability and resistance to degradation .
作用机制
The mechanism of action, targets, and effects of a specific boronic acid compound would depend on its structure and the functional groups present. For example, some boronic acid compounds are used as inhibitors for enzymes like serine proteases, where they can bind to the active site of the enzyme and prevent it from functioning .
The pharmacokinetics of boronic acid compounds, including absorption, distribution, metabolism, and excretion (ADME), would also depend on the specific compound. Factors that could influence this include the compound’s size, polarity, and stability, as well as the presence of any functional groups that could be metabolized by the body .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, would again depend on the specific compound. Factors such as pH, temperature, and the presence of other chemicals could potentially affect the compound’s stability and activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method includes the use of Suzuki-Miyaura coupling reactions, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often involve solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or the piperazine ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields phenolic compounds, while substitution reactions can introduce a wide range of functional groups to the aromatic ring.
相似化合物的比较
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications, such as agrochemicals and pharmaceuticals.
Piperidine Derivatives: These compounds share the piperazine moiety and are widely used in drug design due to their biological activity.
Uniqueness
What sets (3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid apart is the combination of its boronic acid group, trifluoromethyl group, and ethylpiperazine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.
属性
IUPAC Name |
[3-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BF3N2O2/c1-2-18-3-5-19(6-4-18)12-8-10(13(15,16)17)7-11(9-12)14(20)21/h7-9,20-21H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTZCTRDFVAVEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2CCN(CC2)CC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


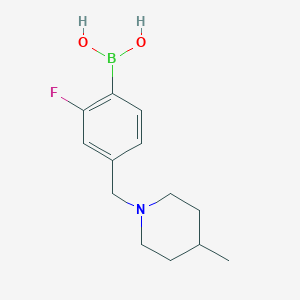


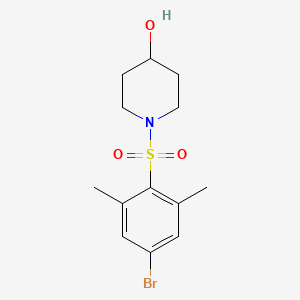
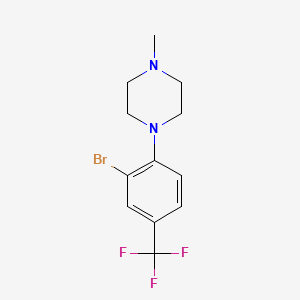

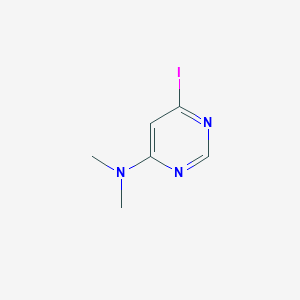

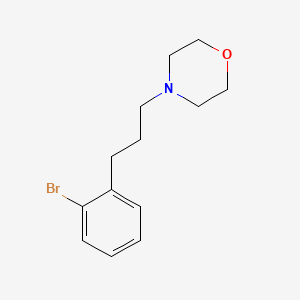
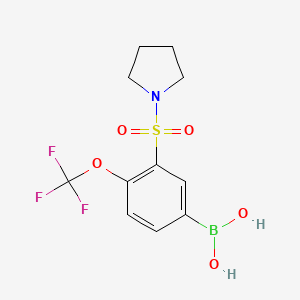
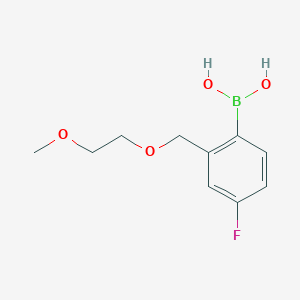
![ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408852.png)
